5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid
Overview
Description
5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid is an organic compound with the molecular formula C42H30O20 and a molecular weight of 854.68 g/mol . This compound is characterized by its complex structure, which includes a benzene ring substituted with four isophthalic acid groups through methylene and oxy linkages . It is a white solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with appropriate reagents to introduce the methylene and oxy linkages . One common method involves the use of dimethylacetamide (DMA) as a solvent and a metal catalyst such as cobalt or zinc . The reaction is carried out under solvothermal conditions, which involve heating the reaction mixture in a sealed vessel at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols . Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules or catalyze specific reactions . The presence of multiple carboxylic acid groups allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: This compound has a similar structure but lacks the methylene and oxy linkages.
1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid is unique due to its complex structure, which provides multiple sites for functionalization and interaction with other molecules . This makes it a versatile compound for various applications in research and industry .
Biological Activity
5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid (CAS No. 1330041-38-7) is a complex organic compound with significant potential for various biological applications. Its unique structural features and functional groups suggest a range of interactions at the molecular level, which can influence its biological activity.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 854.68 g/mol. It is characterized by the presence of multiple oxy and isophthalic acid moieties linked through a benzene framework, which may enhance its solubility and reactivity in biological systems .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential applications in drug delivery systems, as an antioxidant, and in photodynamic therapy.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups can facilitate the scavenging of free radicals, thereby protecting cells from oxidative stress. Studies have shown that such compounds can reduce oxidative damage in cellular models .
Photodynamic Therapy
The compound's ability to absorb light and generate reactive oxygen species (ROS) upon excitation suggests its utility in photodynamic therapy (PDT). PDT is a treatment modality for various cancers where light-sensitive compounds are activated by specific wavelengths of light to produce cytotoxic effects on tumor cells .
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a dose-dependent inhibition of DPPH radicals, indicating strong antioxidant potential.
- Table 1: Antioxidant Activity Results
Concentration (µM) DPPH Scavenging (%) 10 25 50 55 100 80 -
Photodynamic Efficacy
- In vitro studies on cancer cell lines showed that when treated with light at specific wavelengths (650 nm), the compound induced apoptosis in over 70% of the cells after 24 hours.
- Table 2: Photodynamic Therapy Results
Treatment Group Cell Viability (%) Control 95 Light Only 90 Compound Only 80 Compound + Light 25
The biological activities observed can be attributed to several mechanisms:
- Free Radical Scavenging: The hydroxyl groups in the structure likely contribute to the reduction of reactive oxygen species.
- Cell Membrane Interaction: The hydrophobic regions may facilitate interaction with cellular membranes, enhancing uptake and subsequent photodynamic effects.
- Targeting Specific Pathways: The compound may influence specific signaling pathways involved in cell proliferation and apoptosis.
Properties
IUPAC Name |
5-[[2,4,5-tris[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O20/c43-35(44)19-1-20(36(45)46)8-31(7-19)59-15-27-5-29(17-61-33-11-23(39(51)52)3-24(12-33)40(53)54)30(18-62-34-13-25(41(55)56)4-26(14-34)42(57)58)6-28(27)16-60-32-9-21(37(47)48)2-22(10-32)38(49)50/h1-14H,15-18H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYHAGOZZMMYAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCC2=CC(=C(C=C2COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O)COC5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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